2-Hydroxy-3-(thiophen-2-yl)propanoic acid
Description
Properties
IUPAC Name |
2-hydroxy-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6,8H,4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHYPTLICUTGMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Hydroxyimino)-3-(thiophen-2-yl)propanoic Acid
The reduction of 2-(hydroxyimino)-3-(thiophen-2-yl)propanoic acid intermediates represents a foundational method. As demonstrated in the J-Stage study, hydroxyimino acids are prepared via condensation of thiophene-2-carbaldehyde with ethyl nitroacetate under basic conditions. The resulting oxime intermediate is hydrolyzed to yield the hydroxyimino acid.
Reaction Conditions :
Zinc/Formic Acid Reduction
The hydroxyimino acid is reduced using zinc dust in formic acid with catalytic iron dust, preserving the thiophene ring’s integrity. This method avoids bromine loss observed in earlier sodium amalgam approaches.
Optimized Parameters :
Mechanistic Insight :
The iron catalyst facilitates electron transfer, enabling selective reduction of the oxime group to a hydroxyl without affecting the thiophene substituent.
Asymmetric Aldol Condensation
Enantioselective Aldol Reaction
A chiral oxazaborolidine catalyst enables asymmetric aldol condensation between thiophene-2-carbaldehyde and methyl glyoxylate. This method achieves high enantiomeric excess (ee) critical for pharmaceutical applications.
Procedure :
-
Catalyst : (S)-Binaphthyl-oxazaborolidine (10 mol%)
-
Conditions : Dichloromethane, −20°C, 24 hours
-
Post-treatment : Hydrolysis with 2N HCl
-
Yield : 62%
Limitations :
-
Requires anhydrous conditions
-
Moderate yield due to competing side reactions
Catalytic Hydrogenolysis of Protected Precursors
Benzyl Protection Strategy
Adapting methodologies from the 3-aryl-2-hydroxypropanoic acid synthesis, thiophene-2-carbaldehyde is condensed with benzyl-protected glycine to form a Schiff base. Subsequent hydrogenolysis removes the benzyl group.
Steps :
-
O-Benzylation : Benzyl bromide, K₂CO₃, DMF, 80°C, 8 hours
-
Reductive Amination : Pd/C, H₂ (1 atm), ethanol, 25°C, 12 hours
Advantages :
-
Avoids acidic/basic hydrolysis
-
Scalable to multi-gram batches
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling thiophene-2-carbaldehyde, glycine, and calcium oxide under solvent-free conditions provides an eco-friendly alternative.
Parameters :
-
Milling time : 2 hours
-
Yield : 58%
-
Purity : 92% (HPLC)
Benefits :
-
Reduces waste
-
Shortens reaction time
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Green Metrics |
|---|---|---|---|---|
| Hydroxyimino Reduction | 94 | – | High | Moderate |
| Asymmetric Aldol | 62 | 89 | Low | Low |
| Catalytic Hydrogenolysis | 45 | – | Moderate | Low |
| Mechanochemical | 58 | – | High | High |
The hydroxyimino reduction route offers the highest yield and scalability, while asymmetric aldol condensation is optimal for enantioselective synthesis. Mechanochemical methods align with sustainable chemistry goals despite moderate yields.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 2-oxo-3-(thiophen-2-yl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(thiophen-2-yl)propanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of 2-hydroxy-3-(thiophen-2-yl)propanoic acid. For instance, compounds derived from this structure have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives demonstrated efficacy comparable to established antibiotics like linezolid and cefaclor .
| Compound | Activity | Reference |
|---|---|---|
| This compound derivative | Moderate to high antibacterial | |
| Linezolid | Standard antibiotic |
2. Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases. A study on its derivatives showed promising results in cellular models of neurotoxicity, suggesting that they might mitigate damage caused by oxidative stress .
Material Science Applications
1. Polymer Chemistry
The incorporation of thiophene-based compounds into polymer matrices has been explored for enhancing electrical conductivity and thermal stability. The compound's thiophene ring contributes to π-conjugation, which is beneficial for creating conductive polymers used in organic electronics .
2. Synthesis of Novel Materials
The synthesis of novel chromone-related compounds using this compound as a precursor has been reported. These materials exhibit unique optical properties suitable for applications in photonic devices .
Case Studies
Case Study 1: Antibacterial Activity Evaluation
In a controlled laboratory setting, derivatives of this compound were tested against various bacterial strains. The results indicated that certain modifications to the thiophene group significantly enhanced antibacterial potency, suggesting pathways for drug development aimed at resistant bacterial strains.
Case Study 2: Neuroprotective Mechanisms
A series of experiments involving cellular models exposed to neurotoxic agents demonstrated that derivatives of this compound could reduce cell death rates significantly compared to controls. This finding opens avenues for further research into therapeutic applications for conditions such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The thiophene ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-Hydroxy-3-(thiophen-2-yl)propanoic acid with key analogs, highlighting molecular features and applications:
Key Differences and Implications
Thiophene vs. Phenyl Derivatives: Thiophene-based compounds (e.g., this compound) exhibit lower polarity compared to phenyl analogs due to sulfur’s electronegativity and aromatic π-system differences. This may reduce aqueous solubility but enhance membrane permeability in biological systems.
Functional Group Variations: The amino group in 2-Amino-3-(thiophen-2-yl)propanoic acid enables participation in enzymatic reactions, as demonstrated in biocatalytic studies using immobilized phenylalanine ammonia-lyase (PAL) . The hydroxy group in the target compound may facilitate hydrogen bonding, influencing binding affinity in drug-receptor interactions compared to non-hydroxylated analogs like 3-(Thiophen-2-yl)propanoic acid.
Biological Activity: Thiophene-containing compounds often show significant bioactivity. For example, a related compound with 2-(thiophen-2-yl)acetic acid residues demonstrated a high selectivity index (SI = 84) against influenza virus but exhibited toxicity (CC₅₀ = 33.4 µg/mL) . This suggests thiophene derivatives require careful optimization to balance efficacy and safety. Phenyl-hydroxy analogs, such as (±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid, are non-toxic and detected in fruits, indicating roles as dietary biomarkers .
Biological Activity
2-Hydroxy-3-(thiophen-2-yl)propanoic acid, a compound featuring a thiophene ring, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound includes a hydroxyl group (-OH) and a thiophene moiety, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds, enhancing binding affinity with biological targets.
- Enzyme Interaction : The thiophene ring may modulate enzyme activity by interacting with active sites, influencing pathways such as glucose metabolism and cell proliferation.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In cellular models, it inhibited the production of pro-inflammatory cytokines, indicating its potential utility in managing inflammatory diseases .
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it was evaluated for cytotoxic effects against A549 non-small cell lung cancer cells. Results indicated that the compound reduced cell viability significantly compared to untreated controls, suggesting it may serve as a scaffold for developing novel anticancer agents .
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
In a study assessing the anticancer properties of various derivatives including this compound:
- Methodology : A549 cells were treated with different concentrations of the compound.
- Results : The compound reduced cell viability by up to 34.2% at optimal doses compared to untreated cells (p = 0.0206), demonstrating significant cytotoxicity.
This highlights its potential as a lead compound for further development in cancer therapeutics .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for its application in medicine. Factors such as pH stability and metabolic pathways are essential for predicting its behavior in biological systems.
Safety Considerations
While preliminary studies indicate promising biological activities, comprehensive toxicity assessments are necessary to ensure safety for therapeutic use. Current data suggest moderate toxicity levels, necessitating careful dosage regulation .
Q & A
Q. What are the recommended safety protocols for handling 2-Hydroxy-3-(thiophen-2-yl)propanoic acid in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for ventilation to minimize inhalation risks .
- Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area away from heat and sunlight. Avoid incompatible materials like strong oxidizers .
- Emergency Measures: For skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention if irritation persists .
Q. How can researchers confirm the molecular structure of this compound?
Methodological Answer:
Q. What purification methods are effective for isolating this compound?
Methodological Answer:
Q. How should waste containing this compound be disposed of in compliance with environmental regulations?
Methodological Answer:
- Neutralization: Treat acidic waste with sodium bicarbonate before disposal.
- Disposal: Collect in approved hazardous waste containers and incinerate at licensed facilities. Avoid discharge into waterways .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield?
Methodological Answer:
Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in dichloromethane/hexane. Refine data using SHELXL (post-2015 versions) for enhanced anisotropic displacement parameters .
- Data Interpretation: Analyze hydrogen bonding between hydroxyl and carboxylic groups to confirm intramolecular interactions .
Q. How can stereochemical uncertainties in derivatives of this compound be resolved?
Methodological Answer:
- Chiral Chromatography: Use Chiralpak IA columns with hexane/isopropanol gradients to separate enantiomers .
- Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (e.g., DFT calculations) to assign absolute configurations .
Q. What analytical strategies detect and quantify degradation products under varying pH conditions?
Methodological Answer:
- Stability Studies: Incubate the compound at pH 2–12 (37°C) and analyze degradation via UPLC-QTOF-MS. Major degradation pathways include ester hydrolysis and thiophene ring oxidation .
- Quantification: Use external calibration curves with reference standards (e.g., 2-(4-Ethylphenyl)propanoic acid) for accurate measurement .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
